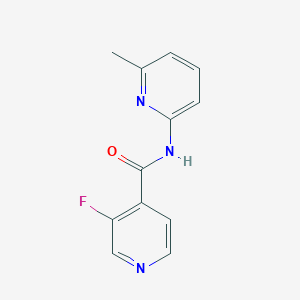

3-fluoro-N-(6-methylpyridin-2-yl)isonicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

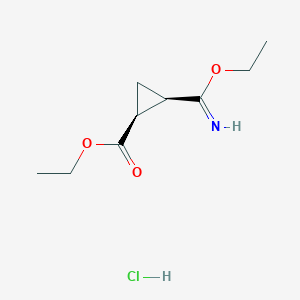

The molecular structure of similar compounds has been reported . For instance, the compound (3-fluoro-6-methylpyridin-2-yl)methanamine hydrochloride has a molecular weight of 176.62 . Its IUPAC name is (3-fluoro-6-methyl-2-pyridinyl)methanamine hydrochloride .Chemical Reactions Analysis

While specific chemical reactions involving 3-fluoro-N-(6-methylpyridin-2-yl)isonicotinamide are not available, fluoropyridines have been involved in various chemical reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, (3-fluoro-6-methylpyridin-2-yl)methanamine hydrochloride is a solid at room temperature .科学的研究の応用

- Antitubercular Agents : Fluorinated compounds have attracted attention in tuberculosis (TB) drug discovery. Derivatives of pyrazinamide, a first-line TB drug, have been synthesized with fluorine-containing substituents. Investigating the anti-tubercular activity of this compound could be a promising avenue .

- Fluorine-Containing Pesticides : Incorporating fluorine atoms into lead structures can enhance the properties of agricultural products. Fluorine-containing substituents on aryl rings have been commercialized as active ingredients in agrochemicals. Investigating the pesticidal activity of this compound may reveal its potential in crop protection .

Medicinal Chemistry and Drug Development

Agrochemicals and Agricultural Research

Safety and Hazards

作用機序

Target of Action

The primary target of the compound 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is the metabotropic glutamate receptor 5 (mGluR5) in rats . This receptor plays a crucial role in modulating neuronal excitability and synaptic plasticity in the central nervous system .

Mode of Action

3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide interacts with its target, mGluR5, as an antagonist . This means it binds to the receptor and inhibits its activation by glutamate, thereby preventing the downstream effects of mGluR5 activation .

Biochemical Pathways

Upon binding to mGluR5, 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide inhibits the glutamate-induced calcium flux . This action affects the downstream signaling pathways associated with mGluR5, which are involved in various physiological and pathological processes, including pain perception, anxiety, and certain neurological disorders .

Result of Action

The molecular and cellular effects of 3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide’s action primarily involve the inhibition of mGluR5-mediated signaling pathways . By acting as an antagonist at mGluR5, it can modulate neuronal excitability and synaptic transmission, potentially influencing various neurological processes .

特性

IUPAC Name |

3-fluoro-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c1-8-3-2-4-11(15-8)16-12(17)9-5-6-14-7-10(9)13/h2-7H,1H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWISZSMGKURNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C(C=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2562423.png)

![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2562426.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)

![N-[3-(2,2,2-Trifluoroethyl)cyclobutyl]but-2-ynamide](/img/structure/B2562434.png)

![N-[1-(Cyclopropylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]prop-2-enamide](/img/structure/B2562439.png)

![4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562441.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2562442.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-4-(perfluorophenoxy)but-2-enenitrile](/img/structure/B2562445.png)